molecular formula C9H9N5O3S2 B1345828 Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-15-8

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1345828
M. Wt: 299.3 g/mol
InChI Key: OMISVNHCYXTZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H9N5O3S2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

    Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides

    2-Amino-5-ethyl-1,3,4-thiadiazole

    5-Methyl-1,3,4-thiadiazol-2-ol AldrichCPR

    • Application : This compound is used as a building block in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

    Efficient synthesis, anticonvulsant and muscle relaxant activities

    • Application : This study focuses on the anticonvulsant and muscle relaxant activities of 1,3,4-thiadiazole derivatives .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

    Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2

    • Application : This study focuses on the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with some bases .
    • Method : The opening of 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .
    • Results : The outcomes of these syntheses were not provided in the source .
  • 5-Methyl-1,3,4-thiadiazol-2-ol AldrichCPR
    • Application : This compound is used as a building block in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

properties

IUPAC Name

ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMISVNHCYXTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

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